molecular formula C7H8O3S B186568 Methyl 3-methoxythiophene-2-carboxylate CAS No. 62353-75-7

Methyl 3-methoxythiophene-2-carboxylate

Cat. No. B186568
CAS RN: 62353-75-7
M. Wt: 172.2 g/mol
InChI Key: MWADWXJPBMFRGL-UHFFFAOYSA-N
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Description

“Methyl 3-methoxythiophene-2-carboxylate” is a chemical compound with the molecular formula C7H8O3S . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxythiophene-2-carboxylate” is represented by the InChI code 1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3 . This code represents the unique structure of the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-methoxythiophene-2-carboxylate” is a solid substance . It has a molecular weight of 172.2 . The compound’s InChI Key is MWADWXJPBMFRGL-UHFFFAOYSA-N .

Scientific Research Applications

1. Chemical Synthesis and Mechanisms

  • Methyl 3-methoxythiophene-2-carboxylate is involved in the Dieckmann reaction, leading to the production of methyl 4-oxotetrahydrothiophene-3-carboxylate and its isomer (Hromatka, Binder, & Eichinger, 1973). This showcases its role in organic synthesis and the formation of complex chemical structures.

2. Tautomerism Studies

  • The compound shows interesting chemical behavior such as amino-imino tautomerism, demonstrated in studies involving 2-N-methylamino-3-methoxythiophene (Brandsma et al., 1998). This aspect is crucial for understanding chemical equilibrium and reactivity.

3. Catalysis and Reaction Kinetics

  • Its derivatives, like methyl 2-methoxy-3-nitrothiophen-5-carboxylate, have been studied for their reaction kinetics and catalysis behavior (Consiglio et al., 1981), which is vital for developing efficient synthetic pathways.

4. Anticancer and Biological Activity

  • Some derivatives, such as methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate, have been explored for their potential as anticancer agents, showing promising inhibitory activity against certain cancer cell lines (Gulipalli et al., 2017). This highlights its potential in medicinal chemistry.

5. Polymerization and Material Science

  • The electrochemical synthesis of polythiophenes involving 3-methoxythiophene derivatives demonstrates their utility in creating conductive polymers, which are significant in material science and electronics (Dian, Barbey, & Decroix, 1986).

6. Novel Synthesis Methods

  • Innovative synthesis methods, like the Thorpe reaction for 3-aminothiophene-2-carboxylates using eco-friendly phase transfer catalysis, involve methyl 3-methoxythiophene-2-carboxylate derivatives, which is crucial for developing sustainable chemistry practices (Shah, 2011).

Safety And Hazards

“Methyl 3-methoxythiophene-2-carboxylate” is associated with certain safety hazards. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWADWXJPBMFRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351487
Record name methyl 3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxythiophene-2-carboxylate

CAS RN

62353-75-7
Record name methyl 3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-hydroxy-thiophene-2-carboxylic acid methyl ester (5 g, 31.6 mmol) and K2CO3 (22.2 g, 161 mmol) in acetone (50 mL) is added CH3I (10.8 mL, 173 mmol,) dropwise at 0° C. The reaction mixture is heated at 55° C. for 4 hours, cooled to room temperature, filtered through diatomaceous earth, and the filtrate is concentrated under vacuum. The residue is diluted with water (100 mL) and extracted with ethyl acetate (2×200 mL). The combined organic layer is washed with brine solution (50 mL), dried over Na2SO4, and evaporated under vacuum to give title compound as a brown solid (5.9 g). ESI/MS m/z 173.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Chen, C Bruneau, PH Dixneuf, H Doucet - Green chemistry, 2012 - pubs.rsc.org
… We observed that the coupling of methyl 3-methoxythiophene-2-carboxylate with 4-bromobenzonitrile that afford derivative 16, as in Table 3, entry 1, directly led to 46 in 67% yield after …
Number of citations: 27 pubs.rsc.org
RA Aitken, AN Garnett - Journal of analytical and applied pyrolysis, 2018 - Elsevier
… The readily available methyl 3-methoxythiophene-2-carboxylate [25] was thus reduced with a neutral/basic work-up [24] to give 23 and this was followed by combined chlorination and …
Number of citations: 1 www.sciencedirect.com
CB Bheeter, L Chen, JF Soulé, H Doucet - Catalysis Science & …, 2016 - pubs.rsc.org
… For example, the coupling of methyl 3-methoxythiophene-2-carboxylate with 4-… Similarly, coupling of methyl 3-methoxythiophene-2-carboxylate with 4-bromonitrobenzene …
Number of citations: 205 pubs.rsc.org
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com
RA Aitken, N Karodia - 2004 - books.google.com
… aThis is prepared by LiAlH4 reduction of methyl 3-methoxythiophene-2-carboxylate, followed by workup under neutral conditions (RA Aitken and AN Garnett, unpublished data). All …
Number of citations: 4 books.google.com

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